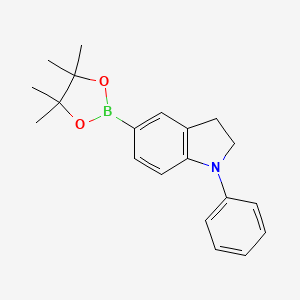

1-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a boron atom bonded to a phenyl group and an indoline moiety. It is commonly used in organic synthesis and catalysis due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline typically involves the reaction of indoline with a boronic ester. One common method is the palladium-catalyzed borylation of indoline using bis(pinacolato)diboron as the boron source. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and requires a base, such as potassium carbonate, to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline undergoes various types of chemical reactions, including:

Oxidation: The boron atom can be oxidized to form boronic acids.

Reduction: The compound can be reduced to form boranes.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or sodium perborate in aqueous medium.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Phenylboronic acid derivatives.

Reduction: Phenylborane derivatives.

Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

1-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline has a wide range of applications in scientific research:

Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.

Medicine: Utilized in the development of boron-containing drugs for cancer therapy.

Mechanism of Action

The mechanism of action of 1-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline involves the interaction of the boron atom with various molecular targets. The boron atom can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and sensing applications. The compound can also participate in catalytic cycles, facilitating the formation and breaking of chemical bonds .

Comparison with Similar Compounds

Similar Compounds

- Phenylboronic acid pinacol ester

- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

- 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole

Uniqueness

1-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline is unique due to its indoline moiety, which imparts additional stability and reactivity compared to other boronic esters. This makes it particularly valuable in complex organic synthesis and catalysis .

Biological Activity

1-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline is a compound of interest due to its unique structural properties and potential biological activities. The presence of the dioxaborolane moiety suggests possible interactions with biological systems, particularly in drug discovery and development. This article reviews the biological activity of this compound based on available literature and research findings.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C18H28B2O4 |

| Molar Mass | 330.03 g/mol |

| Density | 1.03 g/cm³ (predicted) |

| Melting Point | 133.0 - 137.0 °C |

| Solubility | Soluble in Methanol |

| Appearance | White to almost white powder |

The biological activity of this compound can be attributed to its ability to modulate various biological pathways. The dioxaborolane group is known for its role in stabilizing reactive intermediates and facilitating interactions with biomolecules such as proteins and nucleic acids.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing dioxaborolane moieties. For instance, a related compound demonstrated significant inhibition of cell proliferation in various cancer cell lines with an IC50 value of 0.126 μM against MDA-MB-231 triple-negative breast cancer cells . This suggests that this compound may exhibit similar properties.

Immunomodulatory Effects

Research indicates that compounds similar to this indoline derivative can enhance immune responses. In a study involving mouse splenocytes exposed to recombinant PD-1/PD-L1, a related compound was able to rescue immune cells effectively at a concentration of 100 nM . This points to the potential immunomodulatory effects of the indoline structure enhanced by the dioxaborolane group.

Toxicity Profile

An important aspect of evaluating the biological activity is assessing toxicity. Compounds with similar structures have shown favorable safety profiles in preclinical models. For example, one study reported no acute toxicity in mice at doses up to 2000 mg/kg . This suggests that this compound may also possess a low toxicity profile.

Case Studies

Several case studies have investigated the biological activity of related compounds:

- Study on Anticancer Efficacy : A study evaluated a series of indoline derivatives for their anticancer properties. The lead compound exhibited significant cytotoxicity against various cancer cell lines while sparing normal cells .

- Immunotherapy Research : Another study explored the use of indoline-based compounds as immunotherapeutics. The results indicated enhanced T-cell activation and proliferation in response to tumor antigens when treated with these compounds .

- Pharmacokinetics and Safety : A pharmacokinetic study showed that related compounds had acceptable oral bioavailability and clearance rates in vivo, suggesting good absorption and distribution characteristics .

Properties

Molecular Formula |

C20H24BNO2 |

|---|---|

Molecular Weight |

321.2 g/mol |

IUPAC Name |

1-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydroindole |

InChI |

InChI=1S/C20H24BNO2/c1-19(2)20(3,4)24-21(23-19)16-10-11-18-15(14-16)12-13-22(18)17-8-6-5-7-9-17/h5-11,14H,12-13H2,1-4H3 |

InChI Key |

XZNAEKRWFNUCRR-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(CC3)C4=CC=CC=C4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.